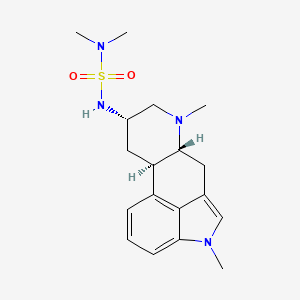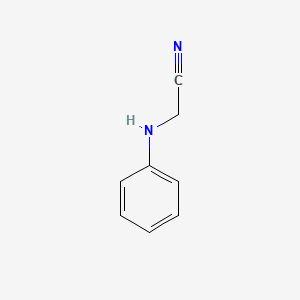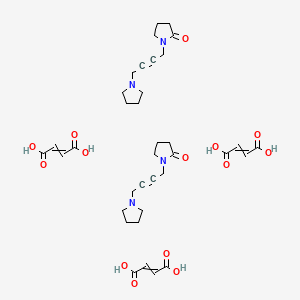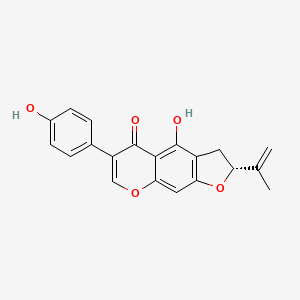
Mesulergine
Übersicht
Beschreibung
Mesulergine, also known by its developmental code name CU-32085, is a compound belonging to the ergoline group. It acts on serotonin and dopamine receptors and has been investigated for its potential therapeutic applications, although it was never marketed . This compound is known for its interaction with various serotonin and dopamine receptors, making it a compound of interest in neuropharmacology .
Vorbereitungsmethoden
The synthesis of mesulergine involves several steps, starting with the ergoline backboneThe reaction conditions typically involve the use of reagents such as dimethylamine and sulfuryl chloride under controlled temperatures .
Analyse Chemischer Reaktionen
Mesulergin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Mesulergin kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können Mesulergin in seine entsprechenden Amin-Derivate umwandeln.
Substitution: Mesulergin kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Dimethylsulfamidgruppe.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Natriumazid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Mesulergin wurde ausgiebig auf seine Anwendungen in der wissenschaftlichen Forschung untersucht, insbesondere in den Bereichen Neuropharmakologie und Endokrinologie. Einige seiner bemerkenswerten Anwendungen umfassen:
Biologie: Es wurde verwendet, um die Verteilung und Funktion von Serotoninrezeptoren im Gehirn zu untersuchen.
Wirkmechanismus
Mesulergin übt seine Wirkung aus, indem es als Agonist von Dopamin D2-ähnlichen Rezeptoren und Serotonin 5-HT6-Rezeptoren wirkt und als Antagonist von Serotonin 5-HT2A-, 5-HT2B-, 5-HT2C- und 5-HT7-Rezeptoren . Es hat auch Affinität für andere Serotoninrezeptoren, darunter 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1F und 5-HT5A . Die Interaktion der Verbindung mit diesen Rezeptoren moduliert die Neurotransmitteraktivität und beeinflusst verschiedene physiologische und neurologische Prozesse .
Wirkmechanismus
Mesulergine exerts its effects by acting as an agonist of dopamine D2-like receptors and serotonin 5-HT6 receptors, and as an antagonist of serotonin 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors . It also has affinity for other serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1F, and 5-HT5A . The compound’s interaction with these receptors modulates neurotransmitter activity, influencing various physiological and neurological processes .
Vergleich Mit ähnlichen Verbindungen
Mesulergin ähnelt anderen Ergolin-Derivaten, wie zum Beispiel:
Eigenschaften
IUPAC Name |
(6aR,9S,10aR)-9-(dimethylsulfamoylamino)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2S/c1-20(2)25(23,24)19-13-9-15-14-6-5-7-16-18(14)12(10-21(16)3)8-17(15)22(4)11-13/h5-7,10,13,15,17,19H,8-9,11H2,1-4H3/t13-,15+,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVHTNZNKOSCNB-YSVLISHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)NS(=O)(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H](C[C@H]2[C@H]1CC3=CN(C4=CC=CC2=C34)C)NS(=O)(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
72786-12-0 (mono-hydrochloride) | |
| Record name | Mesulergine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064795353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3046324 | |
| Record name | Mesulergine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64795-35-3 | |
| Record name | Mesulergine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64795-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mesulergine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064795353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mesulergine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MESULERGINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SML95FK06I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B1205228.png)


![[1,2,4]Triazolo[1,5-a]pyrimidine](/img/structure/B1205233.png)


